Cas no 208665-44-5 (2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid)

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a chiral oxazole derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functionality. This compound is valuable in organic synthesis and medicinal chemistry due to its stereospecific structure, which serves as a versatile intermediate for peptide modifications and heterocyclic scaffold development. The presence of the Cbz group allows for selective deprotection, enabling further functionalization, while the oxazole ring contributes to enhanced stability and bioactivity. Its well-defined stereochemistry ensures precise control in asymmetric synthesis, making it suitable for applications in drug discovery and bioactive molecule design.
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid structure
208665-44-5 structure
商品名:2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
CAS番号:208665-44-5
MF:C21H20N2O5
メガワット:380.393905639648
MDL:MFCD23097151
CID:4710761

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
    • 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
    • MDL: MFCD23097151
    • インチ: 1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m0/s1
    • InChIKey: FJKMLGAXBFCUTK-KRWDZBQOSA-N
    • ほほえんだ: O1C(C)=C(C(=O)O)N=C1[C@H](CC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 517
  • トポロジー分子極性表面積: 102

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB339877-1 g
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid; 98%
208665-44-5
1g
€723.50 2023-04-26
abcr
AB339877-1g
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid, 98%; .
208665-44-5 98%
1g
€944.00 2025-02-15

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 関連文献

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acidに関する追加情報

Research Brief on 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5)

In recent years, the compound 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This oxazole derivative, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. The presence of both a benzyloxycarbonyl (Cbz) protecting group and a phenylalanine-like moiety makes it a versatile intermediate for the synthesis of peptide-based therapeutics and enzyme inhibitors.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of 208665-44-5, addressing previous challenges related to stereochemical control and side reactions. The study employed advanced techniques such as asymmetric catalysis and high-performance liquid chromatography (HPLC) to achieve enantiomerically pure product, which is critical for its biological activity.

The biological evaluation of 208665-44-5 has revealed promising inhibitory activity against specific proteases involved in inflammatory pathways. In vitro assays demonstrated its ability to selectively target cathepsin B, a lysosomal cysteine protease implicated in various pathological conditions, including cancer and neurodegenerative diseases. The compound's oxazole ring was found to interact with the enzyme's active site, while the Cbz-protected amino acid moiety contributed to its binding affinity and specificity.

Further investigations into the structure-activity relationship (SAR) of 208665-44-5 have identified key modifications that enhance its potency and pharmacokinetic profile. For instance, substituting the methyl group on the oxazole ring with bulkier alkyl chains improved metabolic stability without compromising inhibitory activity. These findings, published in a 2024 Bioorganic & Medicinal Chemistry Letters article, underscore the compound's potential as a lead candidate for developing next-generation protease inhibitors.

In addition to its therapeutic applications, 208665-44-5 has been utilized as a building block in the synthesis of complex peptidomimetics. Researchers have leveraged its chiral center and functional groups to construct macrocyclic compounds with enhanced bioavailability and target selectivity. A recent study in Chemical Communications highlighted its role in the development of cyclic peptides that mimic natural ligands for G-protein-coupled receptors (GPCRs), opening new avenues for drug design.

Despite these advancements, challenges remain in scaling up the production of 208665-44-5 and optimizing its drug-like properties. Current research efforts are directed toward addressing issues such as solubility and in vivo stability, with promising results from formulation studies using nanoparticle-based delivery systems. Collaborative projects between academic institutions and pharmaceutical companies aim to translate these findings into clinical applications within the next five years.

In conclusion, 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in protease inhibition and peptidomimetic design. Ongoing research continues to uncover its multifaceted applications, positioning it as a key player in the development of innovative therapeutics for complex diseases.

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Amadis Chemical Company Limited
(CAS:208665-44-5)2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
A1145218
清らかである:99%
はかる:1g
価格 ($):559.0